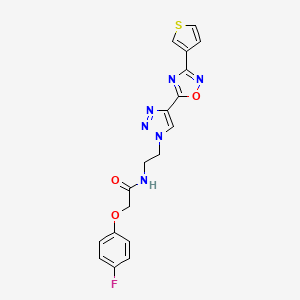
2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3S and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly in the context of anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid.
- Introduction of the Thiophene Group : This intermediate is then reacted with thiophen-3-ylmethanamine.
- Formation of the Final Product : The acetamide is formed through subsequent reactions involving appropriate coupling agents and solvents like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions.
The biological activity of this compound can be attributed to its unique structural features:
- The fluorophenoxy group interacts with hydrophobic pockets in proteins.
- The thiophene moiety can form hydrogen bonds and π-π interactions, modulating enzyme or receptor activity.
This dual interaction mechanism suggests potential pathways for therapeutic effects, particularly in targeting cancer cells.
Anticancer Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds often act by inhibiting critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
In vitro studies have shown that compounds similar to our target compound can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF7 and HCT116 . For instance, one study reported IC50 values ranging from 0.47 to 1.4 µM for thymidylate synthase inhibitors derived from oxadiazole structures .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of the thiophene group enhances lipophilicity, aiding in membrane penetration and increasing bioactivity .
Comparative Analysis
To better understand the biological potential of this compound compared to similar compounds, a table summarizing key findings is presented below:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Efficacy | Mechanism |
|---|---|---|---|
| Target Compound | TBD | TBD | Enzyme inhibition |
| 1,3,4-Oxadiazole Derivative A | 0.47 - 1.4 | Moderate against Gram-positive | Thymidylate synthase inhibition |
| 1,3,4-Oxadiazole Derivative B | TBD | High against Bacillus spp. | Membrane disruption |
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative showed increased p53 expression and apoptosis markers after treatment.
- Antimicrobial Screening : Compounds were tested against various bacterial strains using disc diffusion methods; results indicated strong activity against Bacillus species.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3S/c19-13-1-3-14(4-2-13)27-10-16(26)20-6-7-25-9-15(22-24-25)18-21-17(23-28-18)12-5-8-29-11-12/h1-5,8-9,11H,6-7,10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVQWJUUZVMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














